delta - 6R - Octalactone
Description
Contextualization of δ-Octalactones in Natural Products Chemistry
δ-Octalactone is a naturally occurring volatile compound found in a variety of fruits, dairy products, and other natural sources. leffingwell.com Its presence has been reported in fruits such as apricots, raspberries, strawberries, mangoes, and coconuts. thegoodscentscompany.compellwall.com It is also a component of dairy products like butter, cream, and various cheeses. leffingwell.comthegoodscentscompany.com The compound contributes to the characteristic flavors and aromas of these foods, often described as sweet, creamy, and coconut-like. wikipedia.orgleffingwell.comperflavory.com
The biosynthesis of δ-lactones in nature is a complex process that can occur through several pathways. mdpi.com In many organisms, these compounds are formed from fatty acid precursors. google.com One method involves the microbial biotransformation of hydroxy fatty acids. mdpi.com Additionally, δ-lactones can be produced via fermentation, where microorganisms convert sugars into the final lactone product. autodesk.com Research has also identified enzymatic pathways for their synthesis, such as the use of cytochrome P450 hydroxylase enzymes to hydroxylate fatty acids, which then undergo lactonization to form δ-lactones. google.comgoogle.com The demand for natural flavorings has spurred the development of these biosynthetic processes as an alternative to chemical synthesis. mdpi.comgoogle.com
Table 1: Natural Occurrence of δ-Octalactone
| Category | Examples of Natural Sources | Reference |
|---|---|---|
| Fruits | Apricot, Bilberry, Coconut, Mango, Papaya, Raspberry, Strawberry | thegoodscentscompany.com |
| Dairy Products | Butter, Bleu Cheese, Cheddar Cheese, Cream, Milk Fat | leffingwell.comthegoodscentscompany.comodowell.com |
| Other | Lemon Balm, Tea, White Wine, Rum | thegoodscentscompany.comodowell.com |
Significance of Chirality in δ-Lactone Research
Chirality, or the "handedness" of molecules, is a critical factor in flavor and fragrance science. chiralpedia.comacs.org Chiral molecules exist as non-superimposable mirror images called enantiomers. chiralpedia.com These enantiomers can interact differently with biological systems, such as the olfactory and taste receptors in humans, leading to distinct sensory perceptions. chiralpedia.comchiralpedia.com Consequently, the two enantiomers of a chiral flavor compound can possess different aroma profiles and odor thresholds. acs.orgacs.org
Lactones are a prominent class of chiral flavor compounds where this phenomenon is observed. frontiersin.orgdatapdf.com Research has shown that the sensory properties of γ- and δ-lactones are often dependent on their stereochemistry. datapdf.comresearchgate.net For many lactones, the (R)-enantiomers exhibit a higher odor potency compared to their (S)-counterparts. researchgate.net In nature, while both forms can be present, the (R)-enantiomers of lactones tend to be the predominant form, especially as the length of the alkyl side chain increases. leffingwell.com The enantiomeric distribution of lactones can be a key indicator for authenticity assessment in food products like wine and hazelnuts. acs.orgfrontiersin.org
For δ-octalactone, the chiral center is at the C-6 position, leading to (R)- and (S)-enantiomers. While it is established that the enantiomers of lactones often have different sensory characteristics, specific, detailed descriptions comparing the aroma profiles of (R)-δ-octalactone and (S)-δ-octalactone are not as extensively documented in scientific literature as for other lactones like γ-nonalactone or δ-decalactone. researchgate.netresearchgate.net However, the general principles of chirality in lactones suggest that each enantiomer of δ-octalactone likely possesses a unique sensory profile.
Scope and Research Trajectories for δ-6R-Octalactone
The synthesis of specific, enantiomerically pure lactones like δ-6R-octalactone is a significant area of contemporary chemical research. The ability to produce a single enantiomer is highly valued because it allows for the creation of flavors and fragrances with precise and consistent sensory profiles. rsc.org
A primary research trajectory is the development of green and highly selective synthetic methods. Biocatalysis, in particular, has emerged as a powerful tool for producing chiral compounds. researchgate.net Studies have demonstrated the successful asymmetric synthesis of various chiral δ-lactones with high enantiopurity using engineered enzymes. rsc.org For instance, modified carbonyl reductase enzymes have been used for the stereoselective synthesis of (R)-δ-decalactone, achieving high yields and enantiomeric excess. rsc.org Such biocatalytic approaches provide a sustainable alternative to traditional chemical methods that may use noble-metal catalysts. rsc.org
Another active area of investigation is the use of microbial fermentation and biotransformation. mdpi.com Researchers are exploring various microorganisms and optimizing fermentation conditions to produce specific lactones from renewable substrates like vegetable oils. nih.gov This involves screening microbial collections for strains that can efficiently convert fatty acids into the desired δ-lactones, including those with specific chirality. nih.gov The synthesis of δ-6R-octalactone is also pursued through multi-step chemical synthesis, often using chiral starting materials or asymmetric reactions to control the stereochemistry at the key chiral center. researchgate.net These research efforts are driven by the potential application of δ-6R-octalactone not only in the flavor industry but also as a chiral building block for the synthesis of more complex bioactive molecules and novel materials. zhishangchem.com
Properties
CAS No. |
108943-45-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95% min. |
Synonyms |
Delta - 6R - Octalactone |
Origin of Product |
United States |
Advanced Synthetic Methodologies for δ 6r Octalactone
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in combination with traditional chemical reactions to construct complex chiral molecules. These methods are prized for their efficiency, high enantioselectivity, and operation under mild, environmentally benign conditions.
Enantioselective Reduction of Keto-Precursors
A highly effective and atom-economical strategy for producing δ-6R-octalactone is the asymmetric bioreduction of a prochiral keto-precursor, 5-oxooctanoic acid. thegoodscentscompany.com This process utilizes carbonyl reductases (KREDs), a class of dehydrogenases, which stereoselectively reduce a ketone to a secondary alcohol. The resulting (R)-5-hydroxyoctanoic acid spontaneously undergoes intramolecular cyclization (lactonization) to yield the target (R)-δ-octalactone.
Key to this approach is the selection of a KRED with the appropriate stereopreference (Prelog or anti-Prelog) to generate the desired (R)-enantiomer. Research has identified several native and engineered enzymes capable of this transformation with exceptional selectivity. For instance, a carbonyl reductase from Serratia marcescens (SmCR) was found to asymmetrically reduce long-chain δ-keto acids to the corresponding (R)-δ-lactones with high enantiopurity. researchgate.netresearchgate.net Subsequent protein engineering efforts led to the development of a variant, SmCR_M5, which exhibited a 13.8-fold increase in specific activity toward the model substrate 5-oxodecanoic acid, affording (R)-δ-decalactone with an enantiomeric excess (ee) of 99%. researchgate.net Similarly, genome mining of Saccharomyces cerevisiae led to the discovery of carbonyl reductase OdCR2, which catalyzes the reduction of 5-oxodecanoic acid to (R)-δ-decalactone with 98% ee and a 92% yield. researchgate.netresearchgate.net These enzymes rely on a nicotinamide (B372718) cofactor, typically NADPH, which must be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial co-substrate.
Table 1: Carbonyl Reductases for Asymmetric Synthesis of (R)-δ-Lactones
| Enzyme | Precursor Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion |
|---|---|---|---|---|
| OdCR2 (S. cerevisiae) | 5-Oxodecanoic Acid | (R)-δ-Decalactone | 98% | 92% |
| SmCR (S. marcescens) | 5-Oxodecanoic Acid | (R)-δ-Decalactone | up to 99% | 92% (16h) |
| SmCR_M5 (Engineered) | 5-Oxodecanoic Acid | (R)-δ-Decalactone | 99% | >99% |
Data derived from studies on the analogous C10 substrate, 5-oxodecanoic acid, demonstrating the capability of the enzymatic system. researchgate.netresearchgate.netresearchgate.net
Biocatalytic Approaches with Alcohol Dehydrogenases
Alcohol dehydrogenases (ADHs) are versatile biocatalysts used for the synthesis of chiral lactones through two primary strategies: the enantioselective reduction of a keto group or the regioselective oxidation of a diol. researchgate.netacs.org In the reductive pathway, ADHs function similarly to the KREDs described above, converting a δ-keto acid to the corresponding hydroxy acid, which then cyclizes. acs.org
Alternatively, the oxidative pathway employs ADHs to catalyze the oxidative lactonization of a primary-secondary diol, such as octane-1,5-diol. researchgate.net Horse Liver Alcohol Dehydrogenase (HLADH) is a classic example used for this purpose. researchgate.netresearchgate.net The enzyme selectively oxidizes the primary alcohol of the diol to an aldehyde, which exists in equilibrium with the corresponding lactol (a cyclic hemiacetal). Subsequent oxidation of the lactol by the same enzyme yields the δ-lactone. The stereoselectivity of the second oxidation step determines the enantiomeric purity of the final product. This method often requires a cofactor regeneration system to replenish the oxidized cofactor (NAD⁺). researchgate.net
Enantiomeric Enrichment Strategies
When a direct asymmetric synthesis is not feasible or when the starting material is a racemic mixture of δ-octalactone, enantiomeric enrichment can be achieved through kinetic resolution. This technique relies on an enzyme that selectively reacts with one enantiomer of the racemate at a much faster rate than the other. Lipase-catalyzed hydrolysis is a common and effective method for resolving racemic lactones.
In this process, a racemic mixture of δ-octalactone is treated with a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), in an aqueous buffer. researchgate.net The lipase preferentially catalyzes the hydrolysis (ring-opening) of one enantiomer—for instance, the (S)-lactone—to the corresponding (S)-5-hydroxyoctanoic acid. The unreacted (R)-δ-octalactone is left behind in high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to achieve a high ee for both the remaining lactone and the hydrolyzed product. Research has shown that for δ-lactones, the enantioselectivity of lipase-catalyzed hydrolysis increases with the length of the alkyl side chain. researchgate.net
Asymmetric Chemical Synthesis Routes
Asymmetric chemical synthesis employs chiral catalysts or auxiliaries to steer a reaction towards the formation of a specific enantiomer, avoiding the need for resolving racemic mixtures.
Chiral Auxiliary-Mediated Transformations
A foundational strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgyork.ac.uk The auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. nih.govresearchgate.net While stoichiometric and requiring additional synthetic steps, this method is robust and predictable.
For the synthesis of δ-6R-octalactone, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam, can be appended to a precursor molecule. nih.govresearchgate.net For example, an asymmetric aldol (B89426) reaction between an enolate derived from an acetyl group attached to a chiral auxiliary and a suitable aldehyde (e.g., hexanal) can establish the required stereocenter. The auxiliary creates a sterically defined environment, forcing the electrophile to approach from a specific face of the enolate, thus controlling the stereochemistry of the newly formed hydroxyl group. After the key bond-forming step, the auxiliary is removed through hydrolysis or reduction, and the resulting intermediate is further elaborated and cyclized to form the target lactone. Another related approach is chiral pool synthesis, where a readily available chiral molecule like D-glucose is used as the starting material, with its inherent stereocenters guiding the synthesis. researchgate.net
Organocatalytic and Metal-Catalyzed Enantioselective Reactions
In recent decades, catalytic asymmetric methods have become dominant, utilizing small chiral organic molecules (organocatalysts) or chiral metal complexes to generate stereoselectivity with only a substoichiometric amount of the catalyst.
Organocatalysis employs metal-free small molecules, such as proline and its derivatives, to catalyze asymmetric transformations. researchgate.net For the synthesis of chiral δ-lactones, an enantioselective Michael addition or an α-functionalization reaction can be used to set the key stereocenter. For example, the synthesis of the related (R)-massoialactone has been achieved using an L-proline-catalyzed α-aminoxylation of an aldehyde, demonstrating the power of aminocatalysis. researchgate.net Another potential pathway involves the organocatalytic conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by reduction and lactonization. nih.gov
Metal-Catalyzed Reactions utilize a central metal atom coordinated to a chiral ligand to create a highly effective asymmetric catalyst. Asymmetric hydrogenation is a particularly powerful tool. The synthesis of related (R)-δ-lactones has been accomplished via the asymmetric hydrogenation of a β-keto ester or a δ-keto acid precursor using chiral ruthenium or iridium catalysts. researchgate.netresearchgate.netresearchgate.net For instance, a ruthenium catalyst bearing the chiral diphosphine ligand SYNPHOS has been used to reduce a β-keto ester, establishing the hydroxyl stereocenter with over 99% ee. researchgate.netresearchgate.net This intermediate is then converted to the final lactone. Similarly, chiral spiro iridium catalysts have been developed for the highly efficient hydrogenation of δ-ketoacids, achieving excellent enantioselectivities (>99% ee). researchgate.net
Table 2: Metal-Catalyzed Asymmetric Synthesis of (R)-δ-Lactone Precursors
| Catalyst System | Substrate Type | Reaction Type | Product ee |
|---|---|---|---|
| [RuBr₂((R)-SYNPHOS)] | β-Keto Ester | Asymmetric Hydrogenation | >99% |
| Chiral Spiro Iridium Catalyst | δ-Keto Acid | Asymmetric Hydrogenation | >99% |
| Planar-chiral Cp'Ru Catalyst | Allylic carbonate | Asymmetric Allylic Carboxylation | N/A |
| Ru-phosphine-diamine complex | Keto-nitrile | Asymmetric Hydrogenation | ~50% |
Data derived from studies on analogous substrates for the synthesis of chiral δ-lactones. researchgate.netnih.govresearchgate.netresearchgate.net
Multi-Step Chiral Pool Syntheses
Chiral pool synthesis is a robust strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.in This approach circumvents the need for asymmetric induction or resolution by incorporating a pre-existing stereocenter into the synthetic target. Common chiral precursors include carbohydrates, amino acids, and terpenes. ddugu.ac.inresearchgate.net
For the synthesis of δ-6R-Octalactone, a viable strategy involves selecting a chiral starting material that contains the required (R)-configured stereocenter or a precursor that can be readily converted to it. D-glucose, a common chiral pool substrate, has been used to derive key functionalities for the synthesis of various biologically active δ-lactones. researchgate.net For instance, a synthetic approach could begin with a D-glucose derivative to establish the C5 stereocenter (corresponding to the C6 position in the final lactone name). The synthesis would then involve a sequence of reactions, including chain elongation, functional group interconversions, and final cyclization to yield the target lactone.
Another exemplary chiral pool approach involves the use of enantiopure hydroxy acids or their derivatives. The synthesis of various chiral drugs has been achieved by starting with commercially available chiral fragments, such as (S)-2-hydroxybutyrolactone, which can undergo ring-opening and subsequent modifications to build the desired carbon skeleton. nih.gov Similarly, a synthesis of δ-6R-Octalactone could be envisioned starting from a related, naturally occurring chiral molecule, where the key (R)-stereocenter is preserved throughout the synthetic sequence. The reported methods for synthesizing related complex δ-lactones often involve long reaction sequences but benefit from the reliability of starting with a molecule of known absolute configuration. researchgate.net
Table 1: Illustrative Chiral Pool Precursors and Synthetic Strategies
| Chiral Pool Source | Key Intermediate Type | General Synthetic Steps | Reference Example |
|---|---|---|---|
| D-Glucose | Polyfunctional Chiral Synthon | Protection, chain elongation (e.g., Wittig reaction), selective deprotection, oxidation, and cyclization. | Synthesis of biologically active δ-lactones. researchgate.net |
| (S)-2-Hydroxybutyrolactone | Chiral Lactone | Ring-opening, functional group manipulation, chain extension, and re-lactonization. | Synthesis of Pemafibrate. nih.gov |
| Ricinoleic Acid | Hydroxy Fatty Acid | Reductive ozonolysis to generate a chiral aldehyde, followed by chain extension and intramolecular cyclization. | General synthesis of substituted δ-lactones. google.com |
Novel Cyclization Strategies for δ-Lactone Ring Formation
The formation of the six-membered δ-lactone ring is the pivotal step in the synthesis of δ-6R-Octalactone. Research has focused on developing efficient and stereoretentive methods for this key transformation.
The most direct route to a δ-lactone is the intramolecular esterification of its corresponding δ-hydroxycarboxylic acid precursor. nih.gov For δ-6R-Octalactone, this involves the cyclization of (R)-5-hydroxyoctanoic acid. This reaction is typically catalyzed by acid and involves the protonation of the carboxylic acid carbonyl group, followed by a nucleophilic attack from the hydroxyl group at the C5 position, ring closure, and elimination of a water molecule. youtube.com
The equilibrium between the open-chain hydroxy acid and the cyclic lactone is pH-dependent. Acidic conditions favor the formation of the lactone, while basic conditions favor the open-chain hydroxycarboxylate salt. inchem.org The cyclization of hydroxy acids can often be promoted by simply heating under acidic conditions. researchgate.net For example, the enzymatic hydroxylation of decanoic acid to (S)-5-hydroxydecanoic acid, followed by treatment with an acid catalyst like tosylic acid, yields (S)-δ-decalactone with high enantiomeric excess. researchgate.net A similar chemoenzymatic strategy can be applied to octanoic acid, where biocatalytic hydroxylation at the C5 position provides the (R)-5-hydroxyoctanoic acid precursor, which then undergoes acid-catalyzed lactonization to furnish δ-6R-Octalactone. nih.gov
Oxidative methods provide an alternative pathway to lactones, often starting from cyclic ketones. The Baeyer-Villiger oxidation is a prominent reaction in this class, where a ketone is converted into an ester (or a cyclic ketone into a lactone) using a peroxy acid, such as m-CPBA, or hydrogen peroxide with a catalyst. organicchemistrytutor.comsigmaaldrich.com This reaction is highly valuable due to its stereospecificity, as the configuration of the migrating carbon atom is retained. organicchemistrytutor.com
For the synthesis of δ-6R-Octalactone, a suitable precursor would be an enantiomerically pure C7 cyclic ketone, such as (R)-2-propylcyclopentanone. In the Baeyer-Villiger reaction, an oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. The migratory aptitude of different groups (tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl) generally dictates the regioselectivity of the oxidation. The oxidation of 2-pentylcyclopentanone (B1204629) has been successfully employed in the synthesis of δ-decalactone. asianpubs.org Applying this logic, the oxidation of (R)-2-propylcyclopentanone would yield δ-6R-Octalactone. Chemoenzymatic methods using Baeyer-Villiger monooxygenases (BVMOs) offer a green alternative, often providing high enantioselectivity under mild conditions. nih.gov
Another advanced oxidative strategy is the direct C-H lactonization of fatty acids. Unspecific peroxygenases (UPOs) have been shown to catalyze the selective hydroxylation of saturated fatty acids at the C4 and C5 positions. nih.gov For octanoic acid, UPO catalysis yields a mixture of 4- and 5-hydroxyoctanoic acids, which spontaneously cyclize to the corresponding γ- and δ-lactones. While this method shows a preference for the γ-lactone, it demonstrates a direct enzymatic pathway for oxidative cyclization. nih.gov
Flow Chemistry and Continuous Bioreactor Applications in δ-Octalactone Production
The transition from batch to continuous manufacturing offers significant advantages in terms of process intensification, safety, and product consistency. Flow chemistry and continuous bioreactors are being increasingly applied to the synthesis of high-value chiral chemicals like δ-lactones.
Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over residence time, and enhanced safety compared to traditional batch setups. mdpi.com These features are highly beneficial for stereoselective synthesis. In the biocatalytic production of chiral lactones, flow reactors enable high space-time yields (STY), a critical metric for industrial feasibility. For the production of the related (R)-δ-decalactone, a continuous flow process using immobilized enzymes achieved a remarkable STY of 1586 g·L⁻¹·d⁻¹. nih.govacs.org
Reactor design is crucial for success. Packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs) are commonly employed. mdpi.com For biocatalytic processes, a packed-bed configuration containing the immobilized enzyme allows the substrate solution to flow through, facilitating continuous conversion to the product. researchgate.net Patents describe the continuous fermentation of substrates to produce octalactones, where the substrate is continuously fed to a fermentor and the product is removed, maintaining a steady-state production. google.comgoogleapis.com This approach can significantly reduce production time compared to batch fermentation. google.com
Table 2: Performance of Continuous Flow Systems for δ-Lactone Production
| Lactone Product | Reactor Type | Catalyst System | Key Performance Metric | Reference |
|---|---|---|---|---|
| (R)-δ-Decalactone | Continuous Flow Reactor | Coimmobilized Carbonyl Reductase (SmCRM5) and Glucose Dehydrogenase (BmGDH) | STY: 1586 g·L⁻¹·d⁻¹; >650 h continuous operation; 99% ee | nih.govacs.orgacs.org |
| (R)-δ-Decalactone | Packed-Bed Flow Bioreactor | Immobilized E. coli cells expressing OYE3 ene-reductase | >99% conversion | researchgate.net |
| γ/δ-Octalactone | Fermentor (Continuous) | Fungus (e.g., Grifola sp.) | Continuous substrate feed and product removal | google.comgoogleapis.com |
The reusability and stability of biocatalysts are paramount for the economic viability of continuous processes. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which facilitates its separation from the product stream and often enhances its operational stability. acs.org
Common immobilization techniques include:
Covalent Binding: This involves the formation of strong, stable chemical bonds between the enzyme and the support material (e.g., epoxy resins). This method was successfully used to co-immobilize a carbonyl reductase and a glucose dehydrogenase for δ-lactone synthesis, resulting in a 57-fold increase in the half-life of the reductase at 30 °C. nih.govacs.orgacs.org
Entrapment: Enzymes or whole cells are physically confined within the porous matrix of a polymer, such as calcium alginate or polyvinyl alcohol hydrogels. researchgate.netrsc.org This method is mild and helps preserve the enzyme's activity. It has been effectively used to immobilize whole E. coli cells for the continuous production of (R)-(+)-δ-decalactone. researchgate.netresearchgate.net
Adsorption: Enzymes are bound to the surface of a carrier via weaker physical forces like van der Waals or ionic interactions. While simple, this method can be susceptible to enzyme leaching.
Cross-Linking: Enzymes are aggregated and then chemically cross-linked to form insoluble particles (CLEAs). This carrier-free method can result in high catalyst loading.
The choice of immobilization support is also critical, with materials like porous beads, chitosan, and various synthetic polymers being widely used due to their physical strength, chemical inertness, and large surface area. mdpi.com The robust nature of these immobilized enzyme systems is key to developing green and efficient continuous processes for producing high-value chiral chemicals like δ-6R-Octalactone. nih.gov
Biosynthetic Pathways and Microbial Engineering for δ Octalactone Production
Elucidation of De Novo Biosynthesis Mechanisms
The de novo biosynthesis of δ-octalactone, a naturally occurring flavor and fragrance compound, involves a series of intricate enzymatic reactions within microbial cells. This process begins with fundamental building blocks and progressively modifies them to yield the final lactone product. Key to this pathway are the incorporation of fatty acid precursors, their subsequent shortening via the β-oxidation cycle, and specific oxygenation steps.
Fatty Acid Precursor Incorporation and Chain Shortening
The biosynthesis of δ-octalactone is intrinsically linked to fatty acid metabolism. nih.gov Microorganisms capable of producing this lactone utilize fatty acids as primary precursors. nih.gov These fatty acids can be synthesized de novo by the organism from simpler carbon sources like sugars or assimilated from the growth medium. nih.govmdpi.com The de novo synthesis of fatty acids starts with acetyl-CoA and malonyl-CoA, which undergo a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by fatty acid synthases to build the hydrocarbon chain. nih.gov
Once a suitable fatty acid is formed, its carbon chain is shortened to the appropriate length for lactone formation. This shortening process is primarily accomplished through the β-oxidation pathway. nih.govaocs.org
Role of β-Oxidation Pathway in Lactone Formation
The β-oxidation pathway is a catabolic process that breaks down fatty acid molecules to generate energy. wikipedia.orgmicrobenotes.com In the context of lactone biosynthesis, this pathway serves a dual purpose: it shortens the fatty acid chain and introduces key functional groups necessary for lactonization. nih.gov The β-oxidation cycle consists of four core reactions that occur in a repeated sequence:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA. wikipedia.orglibretexts.org
Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon. wikipedia.orglibretexts.org
Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group. wikipedia.orglibretexts.org
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.orglibretexts.org
This cycle repeats until the fatty acid is shortened to the desired length. For the formation of δ-octalactone, the process continues until a hydroxy fatty acid of the correct chain length with a hydroxyl group at the δ-position (C5) is produced. google.com This 5-hydroxyoctanoic acid can then undergo intramolecular esterification, or lactonization, to form the stable six-membered ring of δ-octalactone. nih.gov
Oxygenation Mechanisms: Lipoxygenases, Epoxygenases, and Hydratases
The introduction of the hydroxyl group at a specific position on the fatty acid chain is a critical step in determining the resulting lactone. While the β-oxidation pathway itself can generate hydroxylated intermediates, other enzymatic systems, including lipoxygenases, epoxygenases, and hydratases, play a significant role in this oxygenation process, particularly when starting with unsaturated fatty acids. mdpi.com
Lipoxygenases (LOXs) catalyze the dioxygenation of polyunsaturated fatty acids, forming hydroperoxy fatty acids. For instance, in the biosynthesis of δ-decalactone from linoleic acid, a 13-lipoxygenase is involved. mdpi.com This hydroperoxide can then be further metabolized, including undergoing β-oxidation, to yield a hydroxylated precursor for lactone formation. mdpi.com
Epoxygenases , such as certain cytochrome P450 monooxygenases, can introduce an epoxide group across a double bond in a fatty acid. This epoxide can then be opened by an epoxide hydrolase to form a diol, which can be a precursor for lactone synthesis.
Hydratases directly add water across a double bond of an unsaturated fatty acid to form a hydroxy fatty acid. mdpi.com This is a key step in the conversion of unsaturated fatty acids into lactone precursors. For example, certain lactic acid bacteria can hydroxylate oleic acid to 10-hydroxystearic acid. nih.gov This hydroxy fatty acid can then be further metabolized via β-oxidation to produce lactones. mdpi.com
Biotransformation of Precursor Molecules
Biotransformation, the use of microbial cells or their enzymes to convert a specific substrate into a desired product, is a widely employed strategy for producing δ-octalactone. This approach often leads to higher yields and purity compared to de novo synthesis.
Conversion of Hydroxy Fatty Acids to δ-Lactones
The direct conversion of hydroxy fatty acids into their corresponding δ-lactones is a well-established biotransformation process. mdpi.com Microorganisms, particularly yeasts and fungi, are proficient at this conversion. nih.govmdpi.com The process relies on the cell's endogenous β-oxidation machinery to shorten the carbon chain of the supplied hydroxy fatty acid until the hydroxyl group is in the δ-position relative to the carboxyl group. nih.gov
For the production of δ-octalactone, a suitable precursor is 3,11-dihydroxymyristic acid. google.com Through successive cycles of β-oxidation, the carbon chain is shortened, ultimately yielding 5-hydroxyoctanoic acid, which then lactonizes to δ-octalactone. google.com The final step of lactonization can occur spontaneously under acidic conditions or may be enzymatically catalyzed.
Substrate Specificity of Microbial Strains for δ-Octalactone Production
The efficiency and product profile of δ-lactone production through biotransformation are highly dependent on the microbial strain and its substrate specificity. Different microorganisms exhibit varying capabilities to metabolize different fatty acid precursors.
For instance, certain yeast species like Saccharomyces cerevisiae and Yarrowia lipolytica have been shown to convert 11-hydroxypalmitic acid into δ-decalactone. google.com The production of δ-octalactone has been achieved using 3,11-dihydroxymyristic acid as a precursor with microorganisms like Saccharomyces cerevisiae. google.com The choice of substrate is critical, as the position of the hydroxyl group on the initial fatty acid dictates the type of lactone that can be formed after β-oxidation. nih.govmdpi.com For δ-lactone production, the hydroxyl group must be on an odd-numbered carbon atom. nih.gov
The table below summarizes findings from various studies on the microbial biotransformation of different substrates to produce lactones.
| Microbial Strain | Substrate | Product(s) | Reference |
| Mucor circinelloides | Ethyl octanoate | γ-Octalactone, δ-Octalactone (trace) | google.com |
| Saccharomyces cerevisiae | 11-Hydroxypalmitic acid | δ-Decalactone | google.com |
| Yarrowia lipolytica | 11-Hydroxypalmitic acid | δ-Decalactone | google.com |
| Saccharomyces cerevisiae | 3,11-Dihydroxymyristic acid | δ-Octalactone | google.com |
| Lactobacillus sakei & Saccharomyces cerevisiae T-58 | Oleic acid | γ-Dodecalactone | nih.gov |
This table illustrates the specificity of different microbial systems for converting various fatty acid derivatives into specific lactone products.
Metabolic Engineering of Microorganisms for Enhanced Yield and Stereocontrol
Enzymatic Activities in δ-Octalactone Biosynthesis
The biosynthesis of δ-octalactone is a multi-step enzymatic process. nih.gov A thorough understanding of the key enzymes involved, their kinetics, and mechanisms is essential for the rational design of improved microbial cell factories.
Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450 Enzymes, Carbonyl Reductases)
The key enzymatic activities in δ-octalactone biosynthesis include hydroxylation, β-oxidation, and lactonization. nih.gov
Cytochrome P450 Enzymes (CYPs): As mentioned previously, CYPs are often responsible for the initial hydroxylation of the fatty acid chain. nih.gov The characterization of these enzymes involves identifying the specific CYP responsible for δ-hydroxylation of octanoic acid. This can be achieved through screening of microbial genomes for putative CYP-encoding genes and then expressing and assaying the enzymes for their activity on the target substrate. nih.gov Characterization studies typically involve determining the enzyme's substrate specificity, regioselectivity, and stereoselectivity. For instance, studies on human CYPs have detailed their roles in metabolizing various compounds through hydroxylation and other reactions. nih.gov
Carbonyl Reductases: These enzymes are critical for establishing the stereocenter at the δ-position. The characterization of carbonyl reductases involves assessing their ability to reduce a 5-oxooctanoyl-CoA intermediate to the corresponding 5-hydroxyoctanoyl-CoA. A key aspect of their characterization is determining their enantioselectivity, i.e., whether they preferentially produce the (R)- or (S)-hydroxyacyl-CoA. This is often done by chiral analysis of the resulting lactone product.
Other relevant enzymes:
Hydratases: These enzymes can also introduce a hydroxyl group by adding water across a double bond. In some biosynthetic pathways, a hydratase may be involved in forming the hydroxy fatty acid precursor. nih.gov
Esterases/Lipases: These enzymes are important for releasing fatty acids from triglycerides or other esters present in the fermentation medium, making them available for the biosynthetic pathway. researchgate.net
Enzyme Kinetics and Mechanistic Studies Relevant to δ-6R-Octalactone Formation
Understanding the kinetics and reaction mechanisms of the key biosynthetic enzymes provides valuable insights for optimizing δ-6R-octalactone production.
Mechanistic Studies: Mechanistic studies aim to elucidate the step-by-step process of the enzymatic reaction. For CYPs, this involves understanding the catalytic cycle, which typically involves substrate binding, electron transfer, and oxygen activation. For carbonyl reductases, understanding the mechanism of hydride transfer from a cofactor like NADPH to the carbonyl group of the substrate is crucial. These studies can inform protein engineering efforts to alter the enzyme's selectivity or enhance its activity. For example, engineering a T278E mutation in a CYP from Tepidiphilus thermophilus was shown to confer peroxygenase activity, demonstrating how mechanistic understanding can guide enzyme modification. nih.gov
The spontaneous cyclization of δ-hydroxyoctanoic acid to δ-octalactone is also a key step. The rate of this lactonization can be influenced by pH and other conditions within the cellular environment or the fermentation broth.
Precursor Studies and Metabolic Flux Analysis
The biosynthesis of δ-octalactone in various microorganisms is intrinsically linked to lipid metabolism, specifically the β-oxidation of fatty acids. Precursor studies are fundamental to understanding and optimizing the production of this valuable aroma compound. The immediate precursor to δ-octalactone is 5-hydroxyoctanoic acid, which undergoes intramolecular esterification (lactonization) to form the stable six-membered ring of δ-octalactone. ymdb.ca
Microbial production strategies often rely on supplying specific precursors that can be efficiently converted into the target molecule. Research has identified several suitable starting materials for δ-octalactone biotransformation. One notable precursor is 3,11-dihydroxymyristic acid, which can be obtained from hydrolyzed Jalap resin. google.comgoogleapis.com When microorganisms capable of β-oxidation are cultured in a medium containing this hydroxy fatty acid, they cleave the long carbon chain, leading to the formation of 5-hydroxyoctanoic acid and subsequently δ-octalactone. google.comgoogleapis.com This process leverages the natural metabolic machinery of microbes like Saccharomyces cerevisiae. google.com
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the flow of metabolites through a metabolic network. youtube.comnih.gov In the context of δ-octalactone production, MFA can be employed to understand how carbon from a primary source, like glucose or a supplemented fatty acid, is distributed among various pathways, including glycolysis, the TCA cycle, and the crucial β-oxidation pathway. youtube.com By analyzing these flux distributions, researchers can identify metabolic bottlenecks or competing pathways that divert precursors away from δ-octalactone synthesis. This knowledge is critical for targeted genetic engineering, such as upregulating key enzymes in the β-oxidation pathway or knocking out genes in competing pathways, to enhance the metabolic flux towards the desired product. nih.gov
Table 1: Key Precursors for δ-Octalactone Biosynthesis
| Precursor Compound | Resulting Intermediate | Final Product | Microbial Process |
|---|---|---|---|
| 3,11-Dihydroxymyristic Acid | 5-Hydroxyoctanoic Acid | δ-Octalactone | β-oxidation google.comgoogleapis.com |
| Ricinoleic Acid | 5-Hydroxyoctanoic Acid | δ-Octalactone | β-oxidation google.com |
| Octanoic Acid | 5-Hydroxyoctanoic Acid | δ-Octalactone | Hydroxylation & Lactonization |
Tracing Labeled Fatty Acids to δ-Octalactone
To unequivocally establish the biosynthetic pathway of δ-octalactone, stable isotope-labeled fatty acids are utilized as tracers. isotope.com This technique involves feeding a microorganism a fatty acid substrate in which one or more atoms (typically carbon or hydrogen) have been replaced with a heavier, non-radioactive isotope, such as ¹³C or ²H. isotope.comnih.gov The fate of these labeled atoms can then be tracked as they are incorporated into various metabolic intermediates and final products.
The general methodology involves:
Tracer Administration: A culture of the microorganism under study is supplied with a labeled fatty acid, for example, ¹³C-labeled ricinoleic acid or linoleic acid. isotope.commdpi.com
Metabolism: The microorganism metabolizes the labeled fatty acid. In the case of lactone biosynthesis, the crucial pathway is β-oxidation, where the fatty acid chain is sequentially shortened. mdpi.com
Sample Analysis: After a set incubation period, the resulting compounds, including δ-octalactone, are extracted.
Detection: Mass spectrometry (MS) is used to analyze the extracts. The mass spectrometer can distinguish between molecules containing the normal isotope and those incorporating the heavier isotope, confirming that the atoms from the initial precursor have been integrated into the final product. isotope.com
Studies using labeled linoleic acid (C18:2) have been instrumental in demonstrating the pathway to δ-decalactone, a related compound. These experiments highlighted that the fatty acid first undergoes transformations like hydroperoxidation before entering the β-oxidation cycle, which ultimately yields the lactone precursor. mdpi.com Similar principles apply to tracing the pathway to δ-octalactone from its corresponding precursors. By analyzing the position of the label in the final δ-octalactone molecule, the specific biochemical steps, including hydroxylation and the cycles of β-oxidation involved, can be elucidated.
Table 2: Isotope Tracing Experimental Outline
| Step | Action | Purpose | Analytical Technique |
|---|---|---|---|
| 1 | Introduction of a stable isotope-labeled fatty acid (e.g., ¹³C-Oleic Acid) into the microbial culture. isotope.com | To provide a traceable substrate for the metabolic pathway. nih.gov | N/A |
| 2 | Incubation of the microorganism to allow for the metabolism of the labeled precursor. | To allow the cell to process the labeled compound through its natural metabolic routes, like β-oxidation. mdpi.com | N/A |
| 3 | Extraction of metabolites from the culture broth and cell mass. | To isolate the final products and key intermediates for analysis. | Chromatography |
| 4 | Analysis of the extracted compounds. | To detect the presence and position of the isotope label in δ-octalactone, confirming the metabolic pathway. isotope.com | Mass Spectrometry (MS) |
Analytical Methodologies for Isolation, Identification, and Quantification of δ 6r Octalactone
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the analysis of δ-6R-octalactone. Due to its volatile nature, gas chromatography is predominantly employed, while liquid chromatography serves a crucial role in the analysis of its non-volatile precursors.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile compounds like δ-octalactone. researchgate.netnih.gov In this method, the sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with various compounds, leading to their separation based on properties like boiling point and polarity. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for definitive identification.
Effective sample preparation is crucial for concentrating the analyte and removing interfering matrix components. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique frequently used for extracting δ-6R-octalactone and other volatile lactones from various sample matrices. researchgate.netresearchgate.netmdpi.comresearchgate.net The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.
The efficiency of HS-SPME is dependent on several parameters that must be optimized. Key factors include the type of fiber coating, extraction time, and extraction temperature. For lactone analysis, fibers with mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their broad range of analyte polarity coverage. researchgate.net Optimization of these parameters ensures maximum sensitivity and reproducibility of the analysis.
| Parameter | Condition | Rationale |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Provides a broad polarity range, suitable for adsorbing various lactones and other volatile compounds. researchgate.net |
| Extraction Temperature | 40-60 °C | Balances the volatility of the analyte with the stability of the sample matrix to promote partitioning into the headspace. |
| Extraction Time | 30-60 min | Allows for sufficient time for the analyte to reach equilibrium between the sample, headspace, and fiber coating. |
| Desorption Temperature | 240-260 °C | Ensures complete and rapid transfer of the adsorbed lactones from the SPME fiber to the GC column. |
For quantitative analysis of δ-6R-octalactone using GC-MS, a robust method must be developed and validated. This typically involves the use of a stable isotope dilution assay (SIDA), which is considered the gold standard for accurate quantification in complex matrices. nih.gov This technique utilizes a stable isotope-labeled version of the analyte (e.g., deuterium-labeled δ-octalactone) as an internal standard. researchgate.netnih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction and analysis. Quantification is then based on the ratio of the response of the native analyte to the labeled internal standard, which corrects for variations in sample preparation and instrument response.
Method validation includes establishing calibration curves with excellent linearity (R² > 0.99), determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision (repeatability and reproducibility) and accuracy (recoveries). cncb.ac.cnnmslabs.com
The enantiomers of chiral compounds often possess distinct sensory properties. Therefore, determining the enantiomeric distribution of δ-octalactone is critical. Chiral gas chromatography is the primary technique used for this purpose. gcms.czchromatographyonline.com This method employs a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net These CSPs form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their retention times and allowing for their separation. The enantiomeric excess (ee) can then be calculated by comparing the peak areas of the (R) and (S) enantiomers.
| Stationary Phase | Common Name | Application Note |
|---|---|---|
| Permethylated beta-cyclodextrin | Rt-βDEXcst | Provides high resolution for both γ- and δ-lactones, enabling accurate quantification of individual enantiomers. gcms.czacs.org |
| 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | Diacetyl β-DEX-225 | Used for the separation of a variety of chiral compounds including flavor compounds and esters. researchgate.net |
While GC is ideal for the volatile lactone itself, its precursors and metabolites are often larger, less volatile, or thermally unstable molecules. For these compounds, Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice. acs.orgresearchgate.netresearcher.life LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is well-suited for analyzing compounds like hydroxy fatty acids (e.g., ricinoleic acid) or glycosidically bound forms of the lactone, which can be precursors in biological systems or fermentation processes. acs.orgresearcher.lifenih.gov LC-MS/MS (B15284909) provides the high sensitivity and selectivity needed to identify and quantify these precursors in complex biological extracts. acs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Spectroscopic and Spectrometric Characterization Methods
Beyond chromatographic separation and mass spectrometric detection, other spectroscopic methods are vital for the unambiguous structural elucidation and characterization of δ-6R-octalactone, especially after its isolation or synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of δ-octalactone. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. These techniques are indispensable for confirming the identity and purity of a synthesized standard.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. For δ-octalactone, the most characteristic feature in an FTIR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group within the lactone ring, typically appearing around 1735-1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like δ-6R-Octalactone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy: While a fully assigned spectrum for δ-6R-Octalactone is not publicly available, the expected chemical shifts can be predicted based on its structure. The proton on the chiral carbon (C6), being adjacent to the ring oxygen, would appear significantly downfield, likely in the range of 4.2-4.5 ppm. The two protons on the carbon alpha to the carbonyl group (C2) would be expected around 2.3-2.5 ppm. The remaining methylene (B1212753) and methyl protons of the propyl side chain and the lactone ring would resonate further upfield, typically between 0.9 and 1.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon (C1) of the lactone is the most deshielded, appearing far downfield. The carbon atom bonded to the ring oxygen (C6) also shows a characteristic downfield shift. The remaining carbons of the alkyl chain and the ring appear at higher field strengths.
Table 1: Representative ¹³C NMR Chemical Shift Data for δ-Octalactone Data obtained in Chloroform-d (CDCl₃) at 22.53 MHz.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | 172.4 |
| C-O | 80.9 |
| CH₂ | 35.8 |
| CH₂ | 30.7 |
| CH₂ | 29.2 |
| CH₂ | 20.0 |
| CH₂ | 18.2 |
| CH₃ | 13.9 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
For δ-6R-Octalactone, the most prominent and diagnostic absorption band is due to the carbonyl (C=O) stretching vibration of the six-membered lactone ring. This band is typically very strong and appears in a predictable region of the spectrum. Other key absorptions include the C-O bond stretching of the ester group and the various C-H bond stretching and bending vibrations of the alkyl portions of the molecule.
Table 2: Characteristic IR Absorption Bands for δ-Octalactone
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |
| C-H (Alkyl) | Bend | 1370 - 1470 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition, providing definitive confirmation of its molecular formula.
For δ-6R-Octalactone, the molecular formula is C₈H₁₄O₂. HRMS can distinguish the exact mass of this compound from other molecules that might have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₉H₁₈O would also have a nominal mass of 142, but its exact mass would be different. The ability of HRMS to measure mass to within a few parts per million (ppm) provides unequivocal confirmation of the correct molecular formula. nih.gov
Table 3: High-Resolution Mass Data for Molecular Formula Confirmation
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| C₈H₁₄O₂ | 142 | 142.09938 |
| C₉H₁₈O | 142 | 142.13577 |
| C₇H₁₀O₃ | 142 | 142.06299 |
| C₁₀H₂₂ | 142 | 142.17215 |
Isotope Dilution Analysis for Absolute Quantification
Isotope Dilution Analysis (IDA), particularly Stable Isotope Dilution Analysis (SIDA), is considered the gold standard for the accurate and precise quantification of chemical compounds. This technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample. This labeled compound serves as an internal standard that behaves almost identically to the unlabeled analyte during sample preparation, extraction, and analysis, thereby correcting for any analyte loss.
Application of Stable Isotope Labeled Standards
In the context of δ-6R-Octalactone quantification, a stable isotope-labeled standard, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled δ-octalactone, is synthesized. A precise amount of this standard is added to the sample at the earliest stage of preparation. The sample is then processed, and the final extract is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can differentiate between the native (unlabeled) δ-octalactone and the heavier, isotope-labeled standard based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the exact concentration of δ-6R-Octalactone in the original sample can be calculated with high accuracy, irrespective of extraction efficiency or matrix effects.
Method Validation for Reproducibility and Accuracy
For any quantitative method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring that it is fit for its intended purpose. For the quantification of δ-6R-Octalactone using SIDA-GC-MS, key validation parameters include linearity, sensitivity, precision, and accuracy.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. It is typically demonstrated by a high coefficient of determination (R²) for the calibration curve.
Sensitivity: Defined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.
Precision: The closeness of agreement between independent test results. It is assessed as repeatability (within-day precision) and reproducibility (between-day precision), expressed as the Relative Standard Deviation (%RSD).
Accuracy: The closeness of the measured value to the true value, often evaluated through recovery studies in spiked matrix samples.
Table 4: Typical Performance Characteristics for the Quantification of Lactones by SIDA-GC-MS
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85% - 115% |
Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying δ-6R-Octalactone at trace or ultra-trace concentrations, as is often required in flavor and fragrance analysis, demands the use of advanced analytical techniques with superior separation power and sensitivity.
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is a state-of-the-art technique for this purpose. In GCxGC, the sample is subjected to two sequential and independent chromatographic separations using two columns with different stationary phases (e.g., nonpolar followed by polar). This approach dramatically increases the separation power (peak capacity) compared to conventional one-dimensional GC, allowing for the resolution of target analytes from complex matrix interferences that would otherwise co-elute.
The coupling of GCxGC to a TOF mass spectrometer is particularly advantageous. TOF analyzers are capable of very high-speed data acquisition, which is necessary to adequately sample the extremely narrow peaks (often <100 ms wide) generated by the GCxGC system. This combination provides enhanced resolution, improved signal-to-noise ratios, and thus lower detection limits, making it an ideal platform for the robust analysis of trace levels of δ-6R-Octalactone in challenging matrices.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the analysis of complex volatile and semi-volatile mixtures, offering significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. chromatographyonline.com This is achieved by coupling two columns with different stationary phase selectivities, allowing for a more thorough separation of co-eluting compounds. For the specific analysis of δ-6R-octalactone, the use of a chiral stationary phase in either the first or second dimension is essential for the enantioselective separation.
The selection of the column set is a critical parameter in developing a robust GCxGC method. A common approach for chiral analysis involves using a non-polar standard column in the first dimension for a primary separation based on boiling point, and a chiral column in the second dimension for the enantiomeric separation of target compounds. researchgate.net Cyclodextrin-based chiral stationary phases, such as those derivatized with alkyl or other functional groups, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including lactones. gcms.czuni-muenchen.deazom.comnih.gov
The operational parameters of the GCxGC system, including oven temperature programs, modulation period, and detector settings, must be meticulously optimized to achieve the desired separation. The modulation period, in particular, is crucial for ensuring that the integrity of the first-dimension separation is maintained while allowing for a rapid second-dimension separation.
Table 1: Illustrative GCxGC-TOF-MS Parameters for Chiral Lactone Analysis
| Parameter | Setting |
| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase) |
| Second Dimension Column | 1.5 m x 0.1 mm ID, 0.1 µm film thickness (e.g., chiral phase like derivatized β-cyclodextrin) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | 50°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |
| Modulation Period | 6 seconds |
| TOF-MS Acquisition Rate | 100 spectra/s |
| Mass Range | 45-350 m/z |
| Ion Source Temperature | 230°C |
This table presents a generalized set of parameters and may require optimization for specific applications and instrumentation.
Hyphenated Techniques for Complex Mixture Analysis
The coupling of gas chromatography with mass spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, providing both separation and identification capabilities. For the analysis of δ-6R-octalactone, enantioselective GC-MS is the method of choice, allowing for the differentiation and quantification of the (R)- and (S)-enantiomers. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly advantageous when analyzing trace levels of the target compound in complex food and beverage matrices. researchgate.net
Solid-phase microextraction (SPME) is a widely used sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile compounds. oregonstate.edunih.gov Headspace SPME (HS-SPME) is particularly effective for extracting aroma compounds like δ-octalactone from food matrices such as dairy products and wines. oregonstate.edunih.gov The optimization of SPME parameters, including fiber coating, extraction time, and temperature, is crucial for achieving high recovery and reproducibility. oregonstate.edu
The mass spectrum of δ-octalactone is characterized by specific fragmentation patterns that are used for its identification and quantification. While the mass spectra of the (R)- and (S)-enantiomers are identical, their separation is achieved chromatographically using a chiral column. The selection of appropriate quantifier and qualifier ions is essential for reliable quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
Table 2: Key Mass Spectrometry Ions for the Identification of δ-Octalactone
| Ion Type | m/z Ratio | Significance |
| Molecular Ion [M]⁺ | 142 | Confirms the molecular weight of the compound. |
| Fragment Ion | 99 | A characteristic fragment resulting from the loss of a propyl group. |
| Fragment Ion | 71 | Another significant fragment ion. |
| Fragment Ion | 43 | A common fragment in the mass spectra of aliphatic compounds. |
The relative intensities of these ions can be used for library matching and confirmation of the compound's identity.
Recent studies have demonstrated the successful quantification of δ-lactones in various food products, such as cheddar cheese and dairy cream, using GC-MS and GCxGC-TOF-MS. nih.govresearchgate.net These studies often employ stable isotope dilution assays (SIDA) for accurate quantification, where a labeled internal standard is used to compensate for matrix effects and variations in sample preparation. researchgate.net The quantitative results from these analyses have shown that the concentration of δ-octalactone can vary significantly depending on the food product and its processing. nih.gov
Table 3: Research Findings on the Quantification of δ-Octalactone in Food Products
| Food Matrix | Analytical Technique | Concentration Range of δ-Octalactone | Reference |
| Cheddar Cheese | GC-MS-O, AEDA | Identified as an aroma-active compound | nih.gov |
| Dairy Cream | GCxGC-TOF-MS | Quantified alongside other lactones | researchgate.net |
| Wines | HS-SPME-GC-MS | Method developed for quantification | nih.gov |
| Fermented Grapeseed Oil | GC-MS | Produced by various bacterial strains | nih.gov |
Research Applications of δ 6r Octalactone in Materials Science and Chemical Synthesis
Polymer Synthesis as a Monomer
As a cyclic ester (lactone), (R)-δ-octalactone is a suitable monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). This method is advantageous for producing high molecular weight polymers with controlled structures, a task that can be challenging via traditional polycondensation methods. cmu.eduresearchgate.net The resulting polyesters are often biodegradable and biocompatible, making them attractive for a range of applications. mdpi.comsemanticscholar.org
The ability of a cyclic monomer like (R)-δ-octalactone to polymerize is governed by both thermodynamic and kinetic factors. The primary thermodynamic driving force for the ROP of many cyclic compounds is the relief of ring strain. Polymerization is thermodynamically favorable when the change in Gibbs free energy (ΔG_p) is negative, which typically requires an enthalpically favorable process (negative ΔH_p) to overcome the decrease in entropy (negative ΔS_p) that occurs when monomer molecules organize into a polymer chain.
The ROP of lactones can proceed through several mechanisms, depending on the initiator or catalyst used. The most common mechanisms include coordination, anionic, and cationic polymerization. researchgate.net
Coordination-Insertion ROP: This is a widely used mechanism, often employing metal-based catalysts such as tin(II) octoate or aluminum alkoxides. utwente.nlnih.gov The process begins with the coordination of the lactone's carbonyl oxygen to the metal center of the initiator. This is followed by a nucleophilic attack of an alkoxide group on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the metal-alkoxide bond. nih.gov This mechanism allows for good control over the polymerization process.
Anionic ROP: Initiated by strong bases like alkali metal alkoxides, anionic ROP involves the nucleophilic attack of the initiator on the lactone, leading to ring opening and the formation of an alcoholate propagating species. This active species then attacks subsequent monomer molecules.
Cationic ROP: This mechanism is initiated by strong acids or electrophilic species. The initiation step involves the protonation or acylation of the carbonyl oxygen, activating the monomer. The ring is then opened by a nucleophilic attack from another monomer molecule. However, this method can be prone to side reactions.
Below is a table summarizing the key aspects of these polymerization mechanisms.
| Mechanism | Typical Initiators/Catalysts | Propagation Step | Key Characteristics |
| Coordination-Insertion | Tin(II) octoate, Aluminum alkoxides | Monomer insertion at the metal-polymer chain bond | Good control over molecular weight and structure; widely used for biomedical polyesters. |
| Anionic | Metal alkoxides, Organometallic compounds | Nucleophilic attack by an anionic chain end on a monomer | Can be a living polymerization, but sensitive to impurities. |
| Cationic | Strong protic acids, Carbocations | Electrophilic attack by a cationic chain end on a monomer | Prone to side reactions like transesterification. |
The kinetics of the polymerization are influenced by the choice of initiator, monomer concentration, temperature, and the specific structure of the lactone. nih.gov
The ring-opening polymerization of (R)-δ-octalactone yields poly((R)-δ-octalactone), a biodegradable and biocompatible aliphatic polyester (B1180765). mdpi.comsemanticscholar.org These polymers are of significant interest as environmentally benign materials and for biomedical applications. researchgate.net
To further tailor the material properties, (R)-δ-octalactone can be copolymerized with other cyclic monomers. This process allows for the creation of copolymers with a wide range of thermal, mechanical, and degradation characteristics. For instance, copolymerization with monomers like lactide, glycolide (B1360168), or ε-caprolactone can produce materials with tunable properties for specific applications. mdpi.com
The table below outlines potential copolymers synthesized from δ-octalactone and their prospective properties.
| Co-monomer | Resulting Copolymer | Potential Properties and Applications |
| L-Lactide | Poly(δ-octalactone-co-L-lactide) | Tunable degradation rate and mechanical strength; potential for use in tissue engineering scaffolds and sutures. |
| ε-Caprolactone | Poly(δ-octalactone-co-ε-caprolactone) | Increased flexibility and toughness compared to the homopolymers; suitable for soft tissue applications and flexible films. |
| Glycolide | Poly(δ-octalactone-co-glycolide) | Faster degradation rates due to the glycolide units; useful for applications requiring rapid resorption, such as some drug delivery systems. |
The polyesters and copolymers derived from (R)-δ-octalactone are foundational for developing specialty performance materials, particularly in the biomedical field. mdpi.comsemanticscholar.org Their biodegradability and biocompatibility make them suitable for creating devices that can perform a function for a specific period before being safely absorbed by the body. semanticscholar.org
Applications include:
Controlled Drug Delivery: The polymer can be formulated into microparticles, nanoparticles, or implants that encapsulate a therapeutic agent. The degradation of the polyester matrix allows for the sustained release of the drug over time. mdpi.com
Tissue Engineering Scaffolds: These polymers can be fabricated into porous scaffolds that mimic the extracellular matrix. These structures provide temporary support for cells to attach, proliferate, and form new tissue, with the scaffold degrading as the new tissue develops. semanticscholar.org
Medical Devices: Biodegradable polyesters are used to manufacture temporary medical devices such as sutures, screws, and plates for bone fixation. mdpi.comsemanticscholar.org
Role as a Chiral Building Block in Complex Organic Synthesis
Beyond polymerization, the defined stereochemistry of (R)-δ-octalactone makes it a valuable chiral building block. In organic synthesis, a chiral building block is an enantiomerically pure compound used as a starting material to construct more complex molecules with specific three-dimensional arrangements. sigmaaldrich.com This is critical in the development of pharmaceuticals and agrochemicals, where biological activity is often dependent on the precise stereochemistry of a molecule.
The δ-lactone ring system is a versatile scaffold that can be chemically modified to produce a library of structurally diverse compounds for drug discovery. digitellinc.com The chirality inherent in (R)-δ-octalactone is transferred to its synthetic derivatives, allowing for the stereoselective synthesis of complex molecular architectures.
As an intermediate, (R)-δ-octalactone can undergo various transformations. The ester linkage can be opened via hydrolysis or aminolysis to yield chiral hydroxy acids or amides, respectively. The alkyl backbone can be further functionalized. These transformations allow chemists to use the lactone as a starting point for synthesizing specific, enantiomerically pure fragments that are later incorporated into larger, more complex pharmaceutical scaffolds. This approach is fundamental for creating molecules that can interact with chiral biological targets like enzymes and receptors with high specificity.
Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of molecules with specific stereochemistry to maximize efficacy and minimize off-target effects. Chiral building blocks are essential for producing active ingredients where only one enantiomer possesses the desired herbicidal, insecticidal, or fungicidal activity.
(R)-δ-Octalactone can serve as a precursor in the multi-step synthesis of advanced agrochemical intermediates. Its stereocenter can direct the formation of subsequent stereocenters in a synthetic sequence, a process known as stereocontrol. By using (R)-δ-octalactone as a starting material, chemists can develop efficient synthetic routes to chiral intermediates that would be difficult to produce through other means. This enables the creation of novel agrochemical candidates with well-defined three-dimensional structures for testing and development.
Construction of Bioactive Molecules
While direct synthesis of bioactive molecules for human use falls outside the scope of this review, the principles of utilizing δ-6R-octalactone as a chiral building block are evident in the broader field of organic synthesis. Chiral lactones are valuable synthons for the construction of complex natural products. The inherent stereochemistry of δ-6R-octalactone can be transferred to new, more complex molecules, a crucial aspect in the synthesis of compounds where biological activity is dependent on a specific three-dimensional arrangement.
For instance, the synthesis of certain insect pheromones and other semiochemicals often requires stereospecific precursors. The lactone ring of δ-6R-octalactone can be opened to yield a linear hydroxy acid with a defined stereocenter. This intermediate can then be further elaborated through various chemical transformations to construct the carbon skeleton of the target bioactive molecule. This approach is particularly valuable in the synthesis of compounds that are difficult to obtain in enantiomerically pure forms through other means. The principles of such synthetic strategies are well-established in the synthesis of various bioactive compounds.
Utilization in Chemical Ecology Studies
The role of δ-6R-octalactone as a semiochemical—a chemical substance that carries information between organisms—is a significant area of research in chemical ecology.
Studies have identified δ-octalactone as a key component in the chemical signaling between different species. A notable example is its role as a repellent for the tsetse fly (Glossina morsitans morsitans). Research has shown that δ-octalactone is present in the scent of the waterbuck, an animal that tsetse flies tend to avoid, while it is absent in the odors of more preferred hosts like the ox and buffalo. This suggests that δ-octalactone plays a crucial role in the waterbuck's natural defense mechanism against these disease-carrying insects. The compound is part of a chemical blend that signals the unsuitability of the waterbuck as a host, thereby influencing the foraging behavior of the tsetse fly.
Further research has explored the kairomonal effects of lactones, including δ-octalactone, on other insects. For example, certain lactones found in ripe peaches act as attractants for the New Zealand flower thrips (Thrips obscuratus) nih.govresearchgate.net. This demonstrates how the same class of compounds can elicit different behavioral responses in different insect species, highlighting the complexity of chemical communication in ecosystems.
The mechanism by which δ-6R-octalactone functions as a semiochemical involves its detection by the insect's olfactory system. Insects possess specialized odorant receptors (ORs) on their antennae that bind to specific volatile compounds. The binding of a semiochemical like δ-6R-octalactone to its corresponding OR triggers a neural signal that is then processed by the insect's brain, leading to a behavioral response, such as avoidance in the case of the tsetse fly.
The stereochemistry of δ-6R-octalactone is often crucial for its activity. Insects can exhibit high enantiomeric discrimination, meaning that one enantiomer of a chiral molecule may be highly active while the other is inactive or even inhibitory nih.gov. This specificity is determined by the three-dimensional structure of the binding site in the odorant receptor. Understanding these structure-activity relationships is a key focus of research aimed at elucidating the precise semiochemical roles of compounds like δ-6R-octalactone.
Table 1: Behavioral Responses of Insects to δ-Octalactone
| Insect Species | Type of Semiochemical | Behavioral Response |
| Tsetse fly (Glossina morsitans morsitans) | Allomone | Repellency/Avoidance |
| New Zealand flower thrips (Thrips obscuratus) | Kairomone | Attraction |
Application as an Analytical Reference Standard
The purity and well-defined chemical properties of δ-6R-octalactone make it an excellent analytical reference standard for a variety of applications.
In analytical chemistry, accurate quantification of compounds relies on the calibration of instruments with high-purity standards. δ-6R-Octalactone is used to create calibration curves for analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). A series of solutions with known concentrations of the standard are analyzed, and the instrument's response (e.g., peak area in a chromatogram) is plotted against the concentration. This calibration curve can then be used to determine the concentration of δ-6R-octalactone in unknown samples.
The use of an internal standard, a compound added to both the calibration standards and the unknown samples in a constant amount, can improve the accuracy and precision of the analysis. For the analysis of other lactones, a structurally similar but chromatographically separable lactone could be used as an internal standard. The stability and known spectroscopic properties of δ-6R-octalactone also make it suitable for validating the performance of spectrometric instruments.
Table 2: Example of Calibration Data for GC-FID Analysis
| Concentration of δ-6R-Octalactone (mg/L) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,211 |
| 10.0 | 124,987 |
| 25.0 | 311,564 |
| 50.0 | 625,432 |
In both chemical synthesis and biosynthesis research, it is crucial to monitor the progress of reactions and the purity of the final products. δ-6R-Octalactone serves as a reference material for this purpose. For example, in the synthesis of a related lactone, a small sample of the reaction mixture can be analyzed by GC-MS. The retention time and mass spectrum of the product can be compared to that of the δ-6R-octalactone standard to confirm its identity.
Similarly, in microbial fermentation processes designed to produce specific lactones, δ-6R-octalactone can be used as a standard to quantify the yield and purity of the target compound researchgate.netnih.govresearchgate.net. This is essential for optimizing the fermentation conditions and for ensuring the quality and consistency of the final product. Certified Reference Materials (CRMs) are often used in the food and flavor industry to ensure the accuracy and traceability of measurements, and δ-6R-octalactone can be a component of such CRMs biosistostandard.comr-biopharm.comsigmaaldrich.comsigmaaldrich.com.
Future Research Directions and Emerging Paradigms in δ Octalactone Science
Development of Sustainable Production Methods
The chemical industry's shift towards greener and more sustainable processes has put a spotlight on the production of valuable compounds like δ-octalactone from renewable resources. Current research is intensely focused on moving away from conventional chemical synthesis towards bio-based routes.
One of the most promising avenues is the use of microbial fermentation and biotransformation. google.com Various microorganisms are being explored for their ability to produce δ-lactones from fatty acids through β-oxidation. google.com For instance, processes are being developed to produce δ-lactones on an industrial scale by culturing microorganisms in a medium containing suitable hydroxy fatty acids. google.com The integration of bio- and chemo-catalytic processes is another key strategy, aiming to create a green synthesis route from lignocellulosic biomass. acs.org This involves the catalytic transfer hydrogenation of biomass-derived platform chemicals to yield δ-lactones. acs.org
Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, also represent a significant area of research. mdpi.com These methods often involve the enzymatic resolution of racemic mixtures or the stereoselective synthesis of chiral precursors, which are then chemically converted to the final lactone product. mdpi.com
| Sustainable Production Method | Description | Key Research Findings | References |
|---|---|---|---|
| Microbial Fermentation | Utilization of microorganisms to convert substrates like hydroxy fatty acids into δ-lactones. | Development of industrial-scale processes using microorganisms acceptable for food-grade products. | google.com |
| Integrated Bio- and Chemo-catalysis | Coupling of biological and chemical catalytic steps for the synthesis from renewable biomass. | Successful production of δ-decalactone from a biomass-derived platform chemical via catalytic transfer hydrogenation. | acs.org |
| Chemoenzymatic Synthesis | A hybrid approach using both chemical and enzymatic steps to achieve high stereoselectivity and yield. | Novel methods for producing optically active lactones through the lactonization of enantiomerically enriched precursors. | mdpi.com |
Advanced Enzymatic Engineering for Enhanced Stereoselectivity
The biological activity and sensory properties of δ-octalactone are intrinsically linked to its stereochemistry. Consequently, achieving high stereoselectivity in its synthesis is a primary goal. Advanced enzymatic engineering is at the forefront of efforts to produce enantiomerically pure δ-lactones.
Structure-guided directed evolution is a powerful tool being used to engineer enzymes with improved activity and stereoselectivity. rsc.org For example, a carbonyl reductase from Serratia marcescens was engineered to exhibit a 13.8-fold higher specific activity and produce (R)-δ-decalactone with 99% enantiomeric excess (ee). rsc.org This highlights the potential of tailoring enzymes for the specific synthesis of desired stereoisomers of δ-octalactone.
Biocatalytic routes, such as Baeyer-Villiger oxidations catalyzed by Baeyer-Villiger monooxygenases (BVMOs) and oxidative lactonizations of diols by alcohol dehydrogenases (ADHs), offer green alternatives to traditional chemical methods. nih.gov These enzymatic reactions are known for their high enantiospecificity and enantioselectivity, making them ideal for the synthesis of chiral lactones. nih.gov Research is focused on discovering new enzymes and engineering existing ones to enhance their performance for the production of specific lactones like δ-octalactone. nih.govmdpi.com
| Enzymatic Engineering Approach | Enzyme/Method | Key Outcome for Lactone Synthesis | References |
|---|---|---|---|
| Structure-Guided Directed Evolution | Carbonyl Reductase (SmCRM5) | Increased specific activity and high stereoselectivity (up to 99% ee) for δ-lactones. | rsc.org |
| Biocatalytic Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Highly enantiospecific and enantioselective production of enantiomerically pure lactones. | nih.gov |
| Oxidative Lactonization of Diols | Alcohol Dehydrogenases (ADHs) | Double oxidation process to produce lactones from diols. | nih.gov |
Computational Chemistry and Molecular Modeling in Reaction Design
Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of synthetic pathways for complex molecules like δ-octalactone. These methods provide deep insights into reaction mechanisms, allowing for a more rational approach to catalyst and reaction design.
Ab initio molecular dynamics simulations, for instance, have been used to unravel the complex reaction mechanisms of lactone formation. acs.org Such studies can reproduce all elementary steps of a catalyzed reaction, including epoxide opening, CO insertion, and lactone ring formation, providing a detailed understanding of the process. acs.org This knowledge is crucial for designing more efficient catalysts and reaction conditions.
Computational methods are also employed to predict molecular structures, chemical properties, and the outcomes of chemical reactions. By simulating reactions in a virtual environment, researchers can screen potential catalysts and substrates, accelerating the discovery of new and improved synthetic routes. nih.gov This "in silico" approach significantly reduces the time and resources required for experimental work.
Integration of Omics Technologies for Biosynthesis Pathway Discovery
The discovery of novel biosynthetic pathways for δ-octalactone in various organisms is being accelerated by the integration of "omics" technologies, including genomics, transcriptomics, and metabolomics. nih.govrsc.org These approaches provide a holistic view of the biological processes involved in lactone production.
By combining different omics datasets, researchers can link genes to metabolites and elucidate complex biosynthetic pathways. nih.govrsc.org For example, transcriptomics can identify genes that are co-expressed with the production of a particular lactone, while metabolomics can identify the corresponding intermediates and final products. nih.gov This integrative approach has been successfully used to identify new enzymes and regulatory elements in plant natural product biosynthesis. nih.govrsc.org
Metabolic engineering, guided by omics data, can then be used to optimize the production of δ-octalactone in microbial hosts. researchgate.netmdpi.com This involves the targeted modification of metabolic pathways to increase the flux towards the desired product. For instance, heterologous expression of key biosynthetic genes and optimization of precursor supply have been shown to significantly enhance lactone production. researchgate.netmdpi.com
| Omics Technology | Application in δ-Octalactone Research | Potential Impact | References |
|---|---|---|---|
| Genomics | Identification of genes and gene clusters involved in lactone biosynthesis. | Discovery of novel enzymes and pathways for δ-octalactone production. | nih.govrsc.org |
| Transcriptomics | Studying gene expression patterns under different conditions to identify co-regulated genes. | Linking specific genes to steps in the δ-octalactone biosynthetic pathway. | nih.govrsc.org |
| Metabolomics | Profiling of metabolites to identify pathway intermediates and final products. | Confirmation of biosynthetic pathways and identification of metabolic bottlenecks. | nih.govrsc.org |
| Metabolic Engineering | Rational design and modification of microbial metabolism for enhanced production. | Development of high-yielding microbial cell factories for sustainable δ-octalactone synthesis. | researchgate.netmdpi.com |
Exploration of New Application Frontiers in Non-Biological Systems
While δ-octalactone is well-known for its applications in the food and fragrance industries, its unique chemical structure opens up possibilities for its use in non-biological systems. nih.govthegoodscentscompany.com Research is beginning to explore the potential of lactones as building blocks for novel materials and as functional molecules in various chemical applications.
Lactones are valuable precursors for the synthesis of polymers. nih.gov The ring-opening polymerization of lactones can produce polyesters with a wide range of properties, making them suitable for applications in medicine, such as in drug delivery systems. abo.fi The specific properties of poly(δ-octalactone) could offer advantages in terms of biodegradability and biocompatibility.
Furthermore, the development of new synthetic methodologies, such as transition metal-catalyzed C-H bond activation, allows for the direct synthesis of complex lactone structures from readily available materials. nih.gov This could lead to the creation of novel δ-octalactone derivatives with unique properties for applications in materials science and as intermediates in the synthesis of other valuable chemicals. nih.govrsc.org
Q & A
Q. Which isotopic labeling techniques elucidate mechanistic pathways of delta-6R-Octalactone formation in enzymatic vs. chemical synthesis?
- Methodological Answer: Employ -labeling in lactonization reactions to track oxygen incorporation via FT-IR and NMR. Compare isotopic patterns between enzymatic (e.g., Aspergillus lipase) and acid-catalyzed routes to identify kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
